Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (6-Chloropyridin-3-yl)(morpholino)methanone (CAS 64614-49-9)
This document provides a comprehensive technical overview of (6-Chloropyridin-3-yl)(morpholino)methanone, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This guide delves into its chemical identity, synthesis methodologies, reactivity, and its role as a versatile building block in the development of novel chemical entities.
Core Compound Identity and Physicochemical Properties
(6-Chloropyridin-3-yl)(morpholino)methanone is a disubstituted pyridine derivative featuring a morpholine amide at the 3-position and a chlorine atom at the 6-position. The integration of the chlorinated pyridine ring, a common pharmacophore, with the morpholine moiety, a privileged structure in drug discovery for its favorable pharmacokinetic properties, makes this compound a valuable intermediate.[1][2]
| Property | Value | Source(s) |
| CAS Number | 64614-49-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [3][4][6] |
| Molecular Weight | 226.66 g/mol | [3][5][7] |
| IUPAC Name | (6-chloropyridin-3-yl)-morpholin-4-ylmethanone | [8] |
| Typical Purity | ≥97% | [5][6][9] |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Strategic Synthesis Pathway
The predominant synthetic route to (6-Chloropyridin-3-yl)(morpholino)methanone is a two-stage process involving the preparation of a key precursor, 6-chloronicotinic acid, followed by its conversion to an activated acyl species and subsequent amidation with morpholine. This approach is favored for its efficiency and scalability.
Stage 1: Synthesis of the 6-Chloronicotinic Acid Precursor
The availability of 6-chloronicotinic acid is critical. Several methods for its synthesis have been reported, providing flexibility based on available starting materials and desired scale.
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From 2-Chloro-5-methylpyridine: A common industrial route involves the oxidation of 2-chloro-5-methylpyridine using an oxidizing agent like oxygen under cobalt acetate catalysis.[10]
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From 6-Hydroxynicotinic Acid: This method involves a chlorination reaction, often using standard chlorinating agents, to replace the hydroxyl group with a chlorine atom.[11][12] A patent describes a process starting from DL-malic acid, which undergoes cyclization and ammonification to yield 6-hydroxynicotinic acid, followed by chlorination.[11]
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From Isocinchomeronic Acid-N-oxide: This pathway yields both 6-chloronicotinic acid and 6-hydroxynicotinic acid.[13]
Stage 2: Amide Bond Formation via Acyl Chloride Intermediate
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically challenging and often results in an acid-base salt formation.[14] Therefore, the carboxylic acid must first be activated. The most common and robust method is its conversion to an acyl chloride.
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Activation: 6-Chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or a mixture of phosphorous oxychloride (POCl₃) and phosphorous pentachloride (PCl₅), to form the highly reactive intermediate, 6-chloronicotinoyl chloride .[15][16] This intermediate is a versatile reagent used in the synthesis of various pharmaceuticals and agrochemicals.[17]
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Acylation of Morpholine: The resulting 6-chloronicotinoyl chloride is then subjected to a nucleophilic acyl substitution reaction with morpholine.[18] Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond.[1] The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the hydrochloric acid byproduct.
The overall synthesis workflow is depicted below.
Chemical Reactivity and Applications in Drug Discovery
The structure of (6-Chloropyridin-3-yl)(morpholino)methanone contains two key sites for further chemical modification, making it a valuable scaffold for building molecular libraries.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group activates the chlorine atom at the 6-position towards substitution by various nucleophiles (e.g., amines, alcohols, thiols). This allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
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The Morpholine Moiety: The morpholine ring is considered a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.[2] The nitrogen atom is weakly basic, and the ether oxygen can act as a hydrogen bond acceptor.[1][19] This moiety is found in numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS) and protein kinases like mTOR.[2][20][21]
Due to these features, the title compound serves not as an end-product but as a crucial intermediate for creating more complex molecules for biological screening. Its derivatives have potential applications in developing inhibitors for various enzymes and receptors.
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- 21. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

